2-benzyl-5,6-dibromohexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE typically involves the condensation of a phthalic anhydride with a primary amine, followed by bromination. One common method involves the reaction of phthalic anhydride with benzylamine to form the intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield debrominated or partially debrominated products.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives .
Scientific Research Applications
2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-1H-indole-2,3-dione: Shares structural similarities but lacks the benzyl group.
5,6-Diiodo-1H-benzotriazole: Another halogenated compound with different halogen atoms and biological activities.
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: Similar core structure with different substitution patterns.
Uniqueness
2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both benzyl and dibromo groups enhances its versatility in synthetic applications and its potential as a bioactive compound .
Properties
Molecular Formula |
C15H15Br2NO2 |
---|---|
Molecular Weight |
401.09 g/mol |
IUPAC Name |
2-benzyl-5,6-dibromo-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15Br2NO2/c16-12-6-10-11(7-13(12)17)15(20)18(14(10)19)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
MYIQOLIVIODDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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